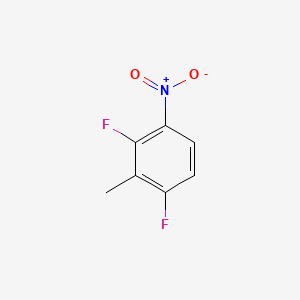

1,3-Difluoro-2-methyl-4-nitrobenzene

Description

Infrared Spectroscopy

Key IR absorptions (predicted):

- C-F stretch : 1100–1250 cm⁻¹

- NO₂ asymmetric stretch : 1520 cm⁻¹

- NO₂ symmetric stretch : 1350 cm⁻¹

- C-H aromatic stretch : 3050 cm⁻¹

Nuclear Magnetic Resonance

¹H NMR (CDCl₃, predicted):

- δ 2.45 ppm (s, 3H, CH₃)

- δ 7.10–7.80 ppm (m, 3H, aromatic H)

¹³C NMR (CDCl₃, predicted):

- δ 21.5 ppm (CH₃)

- δ 115–150 ppm (aromatic C, J coupling with F)

- δ 148.2 ppm (NO₂-bearing C)

Propriétés

IUPAC Name |

1,3-difluoro-2-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-4-5(8)2-3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVWNNVJXXMKAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50510109 | |

| Record name | 1,3-Difluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79562-49-5 | |

| Record name | 1,3-Difluoro-2-methyl-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50510109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Difluoro-3-nitrotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Nitration of 1,3-Difluoro-2-methylbenzene

The most direct and commonly employed synthetic route to this compound involves the selective nitration of 1,3-difluoro-2-methylbenzene. This process is typically conducted as follows:

- Starting material: 1,3-difluoro-2-methylbenzene

- Reagents: Concentrated nitric acid (HNO3) as the nitrating agent and concentrated sulfuric acid (H2SO4) as a catalyst

- Conditions: Controlled temperature (usually below 50°C) to ensure regioselective nitration at the 4-position without over-nitration or side reactions

- Workup: The reaction mixture is quenched, and the product is isolated by crystallization and recrystallization to achieve high purity.

This method is favored industrially due to its straightforwardness and scalability. The nitration step is critical and requires precise control to avoid undesired substitution patterns.

Multi-step Synthesis via Fluorination and Ring Expansion

An alternative, more complex synthetic approach involves the generation of difluorinated aromatic rings through ring expansion reactions starting from cyclobutene derivatives:

- Key intermediate: 1-phenyl-2-methylcyclobutene

- Fluorinating agent: Difluorocarbene generated in situ from reagents such as Seyferth’s reagent (phenylmercury trifluoromethyl) in the presence of sodium iodide (NaI)

- Mechanism: Difluorocarbene adds to the cyclobutene ring, forming a strained intermediate that undergoes ring expansion and elimination steps to yield 1,3-difluorobenzene derivatives with methyl and phenyl substituents.

Although this method has been demonstrated for related compounds (e.g., 1,3-difluoro-2-methyl-4-phenylbenzene), it is noted to be temperamental, requiring extremely pure starting materials and rigorously anhydrous conditions. The reaction is sensitive to contaminants and often yields are moderate.

Fluorination of Chloronitrobenzene Derivatives

Selective fluorination of chloronitrobenzene precursors is another route, especially for related difluoro-nitrobenzenes:

- Starting material: 2,4,5-trichloronitrobenzene or similar polychlorinated nitrobenzenes

- Fluorinating agents: Fluoride salts under phase-transfer catalysis conditions

- Catalysts: Quaternary ammonium salts as solid-liquid phase transfer catalysts

- Outcome: Replacement of chlorine atoms by fluorine atoms in a controlled manner to yield difluoro-nitrobenzene derivatives.

This method is industrially relevant for producing fluorinated nitroanilines and related compounds, which can be further transformed into target molecules like this compound by subsequent methylation or substitution steps.

Comparative Summary of Preparation Methods

| Preparation Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Nitration of 1,3-difluoro-2-methylbenzene | 1,3-difluoro-2-methylbenzene | HNO3 / H2SO4, controlled temperature | Direct, scalable, high selectivity | Requires pure starting material |

| Ring expansion via difluorocarbene | 1-phenyl-2-methylcyclobutene | Seyferth’s reagent, NaI, reflux in benzene | Access to complex fluorinated aromatics | Temperamental, sensitive to impurities |

| Fluorination of chloronitrobenzene | 2,4,5-trichloronitrobenzene | Fluoride salts, phase transfer catalyst | High specificity, industrially viable | Multi-step, requires catalyst optimization |

Research Findings and Notes

The nitration method is the most straightforward and industrially preferred route for preparing this compound due to its simplicity and ability to produce high-purity products.

The ring expansion method involving difluorocarbene is valuable for synthesizing structurally related difluorobenzenes but is less practical for large-scale synthesis due to sensitivity to impurities and complex purification.

Fluorination of chloronitrobenzene derivatives using phase transfer catalysis offers a selective and efficient approach to introduce fluorine atoms, which can be adapted for preparing various fluorinated nitrobenzenes, including methyl-substituted analogs.

All methods require careful control of reaction conditions, especially temperature and reagent purity, to avoid side reactions and ensure regioselectivity.

Data Table: Typical Reaction Conditions for Nitration of 1,3-Difluoro-2-methylbenzene

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Nitrating agent | Concentrated HNO3 | Freshly prepared preferred |

| Catalyst | Concentrated H2SO4 | Acts as protonating agent |

| Temperature | 0–50 °C | Lower temperatures favor selectivity |

| Reaction time | 1–3 hours | Monitored by TLC or GC-MS |

| Solvent | None or minimal (neat) | Sometimes sulfuric acid acts as solvent |

| Workup | Quenching with water, extraction | Followed by crystallization |

| Yield | 70–85% | Depends on scale and purity |

Analyse Des Réactions Chimiques

1,3-Difluoro-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:

1. Nucleophilic Substitution:

Reagents and Conditions: Common reagents include nucleophiles such as amines or thiols. The reaction typically occurs under mild conditions.

Products: Substitution of the fluorine atoms with nucleophiles results in the formation of substituted benzene derivatives.

2. Reduction:

Reagents and Conditions: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Products: The primary product is the corresponding amine derivative.

3. Oxidation:

Reagents and Conditions: Oxidation reactions can be carried out using strong oxidizing agents like potassium permanganate.

Products: Oxidation typically leads to the formation of carboxylic acids or other oxidized derivatives.

Applications De Recherche Scientifique

Synthetic Chemistry

Intermediate in Organic Synthesis

1,3-Difluoro-2-methyl-4-nitrobenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structure allows for selective reactions that can lead to the formation of complex molecules used in drug development . The difluoromethyl group enhances the reactivity of the compound, making it suitable for various coupling reactions .

Case Study: Synthesis of Novel Compounds

Research has demonstrated that this compound can be utilized in the synthesis of new pyrazole derivatives. For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized using this compound as a starting material. These derivatives exhibited significant antifungal activity against several phytopathogenic fungi, showcasing the compound's utility in developing new agrochemical agents.

Material Science

Development of Specialty Polymers

In material science, this compound is employed to create specialty polymers and coatings. The incorporation of fluorinated compounds into polymer matrices enhances properties such as chemical resistance, thermal stability, and durability . This application is particularly valuable in industries requiring materials that can withstand harsh environments.

Table: Properties of Fluorinated Polymers

| Property | Conventional Polymers | Fluorinated Polymers |

|---|---|---|

| Chemical Resistance | Moderate | High |

| Thermal Stability | Low | High |

| Surface Energy | High | Low |

| Weather Resistance | Moderate | Excellent |

Medicinal Chemistry

Potential Therapeutic Applications

The compound has been investigated for its potential as a therapeutic agent. Studies indicate that derivatives of this compound can act as inhibitors for specific proteins involved in cancer progression. For example, compounds derived from this structure have shown efficacy against various cancer cell lines by inducing apoptosis through specific biochemical pathways .

Case Study: Bcl-2/Bcl-xL Inhibition

Preclinical studies have highlighted that certain derivatives exhibit high binding affinities to Bcl-2 and Bcl-xL proteins, which are critical in regulating apoptosis. These findings suggest that this compound derivatives could be promising candidates for further development as anticancer agents .

Environmental Chemistry

Role in Pollution Studies

In environmental chemistry, this compound is utilized to study the degradation of pollutants. Its unique chemical structure allows researchers to assess how fluorinated compounds behave in natural environments and their potential impacts on ecosystems . This research is essential for developing effective remediation strategies for contaminated sites.

Mécanisme D'action

The mechanism of action of 1,3-difluoro-2-methyl-4-nitrobenzene involves its interaction with various molecular targets. The presence of the nitro group and fluorine atoms influences its reactivity and interaction with other molecules. For example, the nitro group can participate in electron transfer processes, while the fluorine atoms can affect the compound’s overall electronic properties .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Variants

The positional arrangement of substituents significantly impacts properties. For example:

- 1,3-Difluoro-4-methyl-2-nitrobenzene (CAS 1428539-73-4) shares the same substituents but with the methyl and nitro groups swapped (positions 2 and 4). This isomer has a similarity score of 1.00 to the target compound, suggesting nearly identical molecular weight and formula, but differences in polarity and reactivity due to altered substituent positions .

- 2,4-Difluoro-3-methyl-5-nitroaniline (CAS 112822-77-2) replaces the nitro group with an amine at position 5, reducing electrophilicity and increasing solubility in polar solvents. Its similarity score is 0.98 .

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Similarity Score |

|---|---|---|---|---|---|

| 1,3-Difluoro-2-methyl-4-nitrobenzene | 79562-49-5 | C₇H₅F₂NO₂ | 173.12 | -NO₂, -CH₃, -F (1,3) | 1.00 (Reference) |

| 1,3-Difluoro-4-methyl-2-nitrobenzene | 1428539-73-4 | C₇H₅F₂NO₂ | 173.12 | -NO₂, -CH₃, -F (2,4) | 1.00 |

| 2,4-Difluoro-3-methyl-5-nitroaniline | 112822-77-2 | C₇H₆F₂N₂O₂ | 188.13 | -NH₂, -NO₂, -F (2,4), -CH₃ | 0.98 |

Halogen-Substituted Analogs

Replacing fluorine with chlorine or bromine alters reactivity and physical properties:

- 2-Chloro-1,3-difluoro-4-nitrobenzene (CAS 411-980-8) introduces chlorine at position 2, increasing molecular weight (191.56 g/mol) and lipophilicity compared to the target compound. The electron-withdrawing chlorine may enhance nitro group reactivity in electrophilic substitutions .

- 1,3-Dibromo-2-fluoro-4-nitrobenzene (CAS 1807056-85-4) substitutes bromine at positions 1 and 3, resulting in a higher molecular weight (299.90 g/mol) and density. Bromine’s larger atomic radius reduces solubility in nonpolar solvents compared to fluorine analogs .

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Halogen Substituents | Key Differences vs. Target |

|---|---|---|---|---|---|

| 2-Chloro-1,3-difluoro-4-nitrobenzene | 411-980-8 | C₆H₂ClF₂NO₂ | 191.56 | -Cl (position 2) | Higher toxicity, increased lipophilicity |

| 1,3-Dibromo-2-fluoro-4-nitrobenzene | 1807056-85-4 | C₆H₂Br₂FNO₂ | 299.90 | -Br (positions 1,3) | Lower solubility, higher density |

Functional Group Variants

- 4-Fluoro-2-methyl-3-nitrobenzoic acid (CAS 317-46-4) introduces a carboxylic acid group, increasing polarity and enabling salt formation. Its similarity score of 0.91 reflects reduced structural overlap with the target compound .

- 2,4-Difluoro-5-nitrobenzoic acid (CAS 153775-33-8) combines nitro and carboxylic acid groups, making it more acidic (pKa ~2.5) than the non-carboxylic target compound .

Activité Biologique

1,3-Difluoro-2-methyl-4-nitrobenzene is a compound of significant interest in medicinal and environmental chemistry due to its biological activity. This article explores its interactions with biological systems, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHFNO and a molecular weight of 174.10 g/mol. The presence of both fluorine and nitro groups contributes to its unique chemical reactivity and biological interactions.

Interaction with Enzymes

This compound has been shown to interact with various enzymes, particularly those involved in drug metabolism. It acts as a substrate for cytochrome P450 enzymes, which play a crucial role in the oxidative metabolism of xenobiotics. The interaction with these enzymes can lead to alterations in metabolic pathways, potentially affecting drug efficacy and toxicity.

Stress Response Activation

Research indicates that this compound can activate stress response pathways, including the MAPK (Mitogen-Activated Protein Kinase) pathway. This activation may influence cellular processes such as proliferation, differentiation, and apoptosis under stress conditions.

Biological Studies and Findings

Several studies have investigated the biological effects of this compound:

- Cellular Toxicity : In vitro studies demonstrated that exposure to this compound can induce cytotoxic effects in various cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

- Antitumor Activity : Some research has suggested potential antitumor properties. For instance, inhibition of WEE1 kinase by this compound has been linked to impaired cell cycle regulation in cancer cells, resulting in increased apoptosis in tumor models .

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals differences in biological activity due to variations in functional group positioning:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| This compound | 79562-49-5 | Fluorination pattern affects reactivity |

| 1,4-Difluoro-2-methyl-3-nitrobenzene | Not listed | Different positioning of functional groups |

| 1,3-Difluoro-2-methyl-5-nitrobenzene | Not listed | Variation in nitro group position |

| 1,5-Difluoro-3-methyl-2-nitrobenzene | Not listed | Different methyl group positioning |

This table highlights how slight modifications in structure can significantly alter biological interactions and activities.

Case Study 1: Anticancer Properties

A study focused on the effects of this compound on glioblastoma cells demonstrated that the compound inhibited cell growth by inducing G2/M phase arrest. This was attributed to its ability to inhibit WEE1 kinase activity, leading to unchecked cell division and apoptosis in cancerous cells .

Case Study 2: Environmental Impact

Another investigation assessed the environmental implications of this compound as a contaminant. It was found that microbial degradation pathways could metabolize this compound into less harmful products, showcasing its potential for bioremediation applications .

Q & A

Q. What are the standard synthetic routes for preparing 1,3-Difluoro-2-methyl-4-nitrobenzene?

- Methodological Answer : The compound is typically synthesized via sequential halogenation and nitration reactions. A common approach involves:

- Fluorination : Introducing fluorine atoms at the 1- and 3-positions of a toluene derivative under controlled conditions (e.g., using HF or F₂ gas at 50–80°C).

- Nitration : Subsequent nitration at the 4-position using mixed acids (H₂SO₄/HNO₃) at low temperatures (0–5°C) to minimize byproducts.

Key parameters include reagent stoichiometry, temperature, and reaction time to ensure >80% yield and purity. Ortho/para-directing effects of methyl and nitro groups must be considered to avoid positional isomerism .

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Fluorination | HF, 70°C, 12h | 75 | 95 | |

| Nitration | HNO₃/H₂SO₄, 0°C, 4h | 82 | 92 |

Q. Which analytical techniques are most reliable for structural confirmation?

- Methodological Answer :

- NMR Spectroscopy : ¹⁹F NMR is critical for distinguishing fluorine environments. For this compound, expect two distinct ¹⁹F signals (δ -110 to -120 ppm). ¹H NMR resolves methyl protons (δ 2.5–2.7 ppm) and aromatic protons (δ 7.8–8.2 ppm).

- GC-MS : Validates molecular weight (M⁺ = 173.12 g/mol) and fragmentation patterns.

- Elemental Analysis : Confirms C, H, N, F composition (C: 48.57%, H: 2.91%, F: 21.95%, N: 8.09%) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of volatiles.

- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite). Dispose via certified hazardous waste services .

Q. How is this compound applied in medicinal chemistry research?

- Methodological Answer : It serves as a precursor for bioactive molecules:

- Antimicrobial Agents : Introduce sulfonamide or triazole moieties at the nitro group.

- Anticancer Probes : Functionalize the methyl group with alkylating agents (e.g., chlorambucil analogs).

- Derivatization : The nitro group facilitates reduction to amines for peptide coupling or Schiff base formation .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be mitigated?

- Methodological Answer : Regioselectivity is influenced by substituent electronic effects:

- Directing Groups : The methyl group (electron-donating) directs fluorination to adjacent positions. Use bulky fluorinating agents (e.g., Selectfluor®) to favor meta-fluorination.

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution at electron-deficient positions.

Computational modeling (DFT) predicts transition states to optimize reaction pathways .

Q. How to resolve contradictions in reported spectroscopic data (e.g., NMR shifts)?

- Methodological Answer :

- Cross-Validation : Compare data across multiple techniques (e.g., ¹H/¹³C/¹⁹F NMR, IR).

- Database Referencing : Use NIST Chemistry WebBook or PubChem to benchmark shifts (e.g., ¹⁹F δ -115 ppm for para-fluorine).

- Isotopic Labeling : Introduce ¹³C or ²H labels to resolve overlapping signals in complex mixtures .

Q. What strategies optimize reaction conditions for gram-scale synthesis?

- Methodological Answer : Apply Design of Experiments (DoE):

- Variables : Temperature, catalyst loading, solvent ratio.

- Response Surface Models : Identify interactions between parameters. For example, increasing HNO₃ concentration beyond 40% reduces yield due to over-nitration.

Pilot studies show optimal nitration at 5°C with 1.2 equiv HNO₃, achieving 85% yield .

Q. How to manage hazardous byproducts (e.g., fluorinated nitro derivatives) during synthesis?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.